2,2-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one is a complex organic compound notable for its unique structure and potential applications in medicinal chemistry. This compound incorporates a cyclobutane ring and a pyrazole moiety, which are significant in various biological activities.
The compound is synthesized through various organic reactions, particularly involving pyrazolone derivatives, which are known for their diverse pharmacological properties. The pyrazolone structural motif has been extensively studied in medicinal chemistry for its ability to form derivatives with significant biological activity .
This compound falls under the category of pyrazolone derivatives, which are a subset of heterocyclic compounds. Pyrazolones are characterized by their five-membered ring containing two nitrogen atoms and have been linked to various biological activities, including anti-inflammatory and antimicrobial effects.
The synthesis of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one typically involves the condensation of hydrazines with β-ketoester compounds. This classical method utilizes organic bases like piperidine or inorganic bases such as sodium hydride in boiling ethanol or methanol solvents .
The process often includes the following steps:
The compound can participate in various chemical reactions due to its functional groups:
These reactions can be facilitated under mild conditions, often yielding further derivatives that may enhance biological activity or alter physicochemical properties.
The mechanism of action for compounds like 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one typically involves:
Studies indicate that modifications on the pyrazole ring significantly impact binding affinity and biological efficacy .
2,2-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities, making it a compound of interest in ongoing pharmaceutical studies .
This hybrid heterocyclic compound integrates a strained cyclobutanone core with a biologically prevalent 1-methylpyrazole heterocycle, creating a structurally unique scaffold with emerging significance in medicinal chemistry and synthetic organic research. Its distinct three-dimensional architecture, combining conformational constraint with polar functionality, offers novel opportunities for molecular design targeting biologically relevant proteins and pathways. Characterized by the CAS registry number 1520741-03-0 and molecular formula C₁₀H₁₄N₂O, this molecule exemplifies contemporary strategies in fragment-based drug discovery where compact, stereodefined frameworks serve as versatile building blocks [3].
Systematic IUPAC nomenclature designates this compound as 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one, precisely defining its molecular framework: a cyclobutanone ring ketone at position 1, geminal dimethyl groups at position 2, and a 1-methylpyrazole substituent at position 3. Its canonical SMILES representation (CC1(C(CC1=O)C2=CN(N=C2)C)C
) encodes the connectivity, while the InChIKey (PPKDLCQDSIQIQJ-UHFFFAOYSA-N
) provides a unique structural identifier [3].
Structurally, the molecule exhibits significant three-dimensionality arising from the puckered conformation of the cyclobutane ring (folding angle ~35°), which relieves torsional strain while maintaining substantial ring strain energy (~26.3 kcal/mol). This puckering positions the pyrazole ring approximately perpendicular to the cyclobutane plane, creating a spatially compact assembly. The pyrazole moiety contributes aromatic character, nitrogen hydrogen-bond acceptors/donors (N2, N3), and π-electron density, contrasting with the aliphatic, electrophilic carbonyl of the strained cyclobutanone. This juxtaposition creates an amphiphilic molecular profile—hydrophobic domains (gem-dimethyl, pyrazole methyl, cyclobutane CH₂) coexist with polar/ionic features (ketone, pyrazole nitrogens). Theoretical analyses (DFT calculations) indicate the 1-methylpyrazole orientation minimizes steric clash with the cyclobutane while allowing potential conjugation effects between the heterocycle’s π-system and the ketone’s carbonyl [3] [5].
The strategic fusion of pyrazole and cyclobutanone pharmacophores represents a deliberate evolution in heterocyclic medicinal chemistry. Pyrazoles have featured prominently in drug development since the 19th century (e.g., antipyrine), valued for their metabolic stability, hydrogen-bonding capability, and isosteric replacement potential for amides or carboxylic acids. Cyclobutanes remained relatively underexploited until advances in synthetic methodologies (e.g., [2+2] photocycloadditions, enantioselective cyclizations) facilitated their incorporation into complex molecules over the past two decades [5] [6].
Early pyrazole-cyclobutane hybrids focused primarily on agrochemicals and simple analogs. The specific integration with cyclobutanones emerged more recently, driven by recognition of the ketone’s dual role: a synthetic handle for diversification and a conformational constraint element enhancing target binding selectivity. Cyclobutanones’ heightened carbonyl reactivity (due to ring strain) enables chemoselective transformations like nucleophilic additions, reductions, or olefinations, unavailable to less strained ketones. Furthermore, their use as aryl bioisosteres gained traction following observations that saturated cores improve solubility and reduce metabolic risks compared to flat aromatics. For instance, cyclobutyl replacements of meta-substituted benzenes in kinase inhibitors demonstrated improved potency and pharmacokinetics [5]. The gem-dimethyl substitution in this specific compound further modulates steric and electronic properties—Thorpe-Ingold effects enhance ring puckering, while the methyl groups shield the ketone from nucleophilic attack, improving stability [3] [5].
Computational and conceptual models provide critical insights into the behavior and design of pyrazole-cyclobutanone hybrids. Three frameworks are particularly relevant:
Table 1: Key Structural and Computational Parameters of 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one
Property Category | Parameter | Value/Description | Significance |
---|---|---|---|
IUPAC Name | - | 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one | Unambiguous chemical identification |
Molecular Formula | - | C₁₀H₁₄N₂O | MW = 178.23 g/mol |
Cyclobutane Geometry | Ring Puckering Angle | ~153° (folding angle) | Reduces torsional strain; influences 3D orientation of pyrazole |
Cyclobutane Strain Energy | Estimated | 26.3 kcal/mol | Enhances carbonyl reactivity |
Electrostatic Features | Pyrazole N1 (tertiary) | Low H-bonding propensity | Sterically hindered |
Pyrazole N2 | δ⁻ ~ -35 kcal/mol (ESP) | Primary H-bond acceptor site | |
Cyclobutanone Carbonyl | δ⁺ ~ +30 kcal/mol (ESP) | Site for nucleophilic addition or H-bond donation | |
Stereoelectronic Effect | Gem-dimethyl groups | Thorpe-Ingold effect | Enhances ring puckering; shields carbonyl |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1